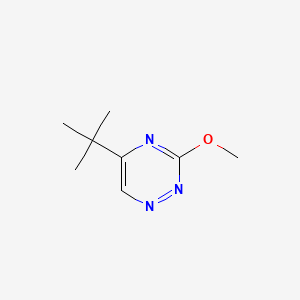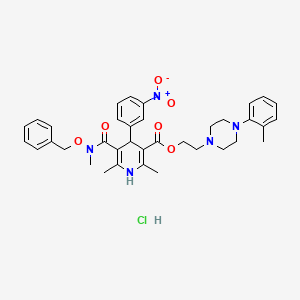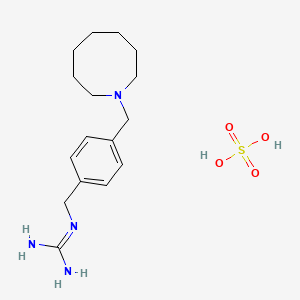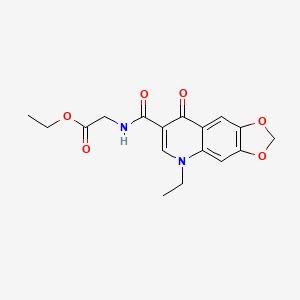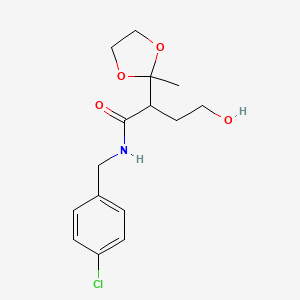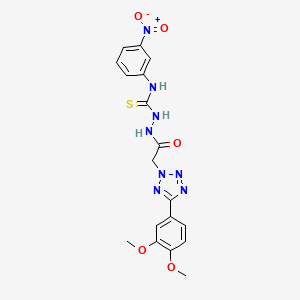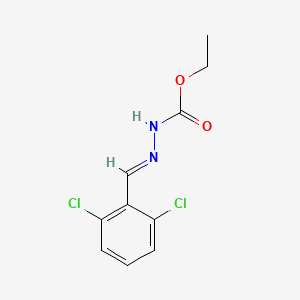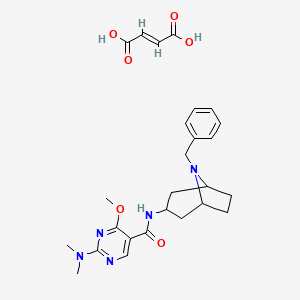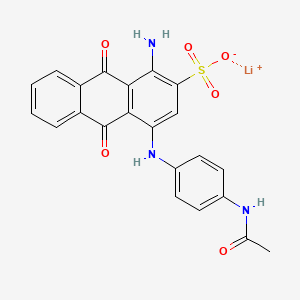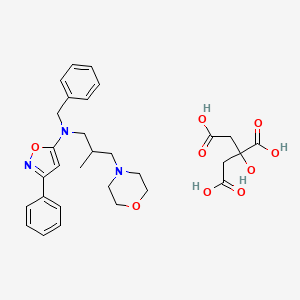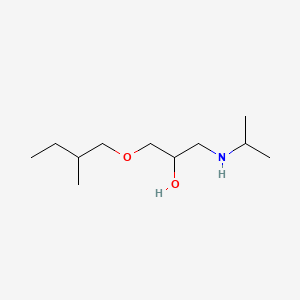
1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol is an organic compound that belongs to the class of beta-adrenergic agonists These compounds are known for their ability to stimulate beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular and respiratory functions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol typically involves the reaction of 2-methylbutanol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying beta-adrenergic agonists.
Biology: The compound is used in research to understand the mechanisms of beta-adrenergic receptor activation and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular and respiratory diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, triggers a cascade of intracellular events that result in the relaxation of smooth muscle cells, increased heart rate, and bronchodilation.
Comparison with Similar Compounds
- 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-propanol
- 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-ethanol
- 1-(2-Methylbutoxy)-3-((1-methylethyl)amino)-2-butanol
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively activate beta-adrenergic receptors makes it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
80762-82-9 |
|---|---|
Molecular Formula |
C11H25NO2 |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
1-(2-methylbutoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NO2/c1-5-10(4)7-14-8-11(13)6-12-9(2)3/h9-13H,5-8H2,1-4H3 |
InChI Key |
UHNFCMGNHLSROG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)piperazin-1-yl]propanamide;dihydrate;dihydrochloride](/img/structure/B12758086.png)

